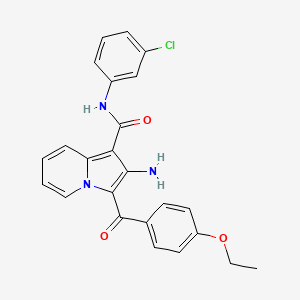

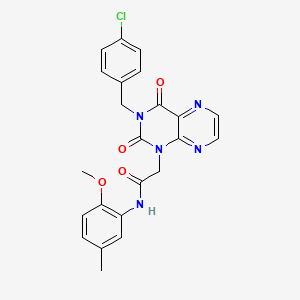

2-amino-N-(3-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-N-(3-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide, also known as CEP-33779, is a small molecule inhibitor of the nuclear factor kappa B (NF-κB) pathway. It has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In

Applications De Recherche Scientifique

Synthesis and Characterization

The chemical synthesis and characterization of compounds similar to "2-amino-N-(3-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide" involve complex reactions and detailed spectral analysis. For example, the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives involves reactions with hydrazine hydrate in ethanol, followed by structural elucidation through elemental analysis and spectral data including IR, MS, 1H-NMR, and 13C-NMR (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014). This process is indicative of the meticulous approach required for the synthesis and validation of such complex molecules.

Biological Activity and Applications

Compounds with structural similarities to "2-amino-N-(3-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide" have been studied for their biological activities, offering potential applications in medicinal chemistry and material science. For instance, the novel synthesis of isoxazoline indolizine amides targets applications in treating tropical diseases, showcasing the potential of such compounds in therapeutic development (Yong-Kang Zhang et al., 2014). Another example includes the study on the unusual blue-shifted acid-responsive photoluminescence behavior of 6-Amino-8-cyanobenzo[1,2-b]indolizines, which highlights their application in photoluminescent materials with reversible pH-dependent optical properties (V. Outlaw et al., 2016).

Propriétés

IUPAC Name |

2-amino-N-(3-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O3/c1-2-31-18-11-9-15(10-12-18)23(29)22-21(26)20(19-8-3-4-13-28(19)22)24(30)27-17-7-5-6-16(25)14-17/h3-14H,2,26H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLKZKQSKARAET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2891104.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2891107.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2891118.png)